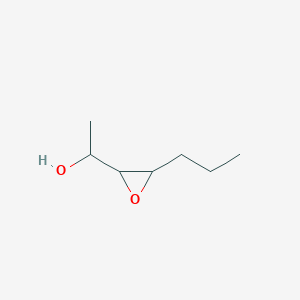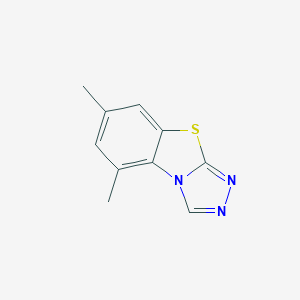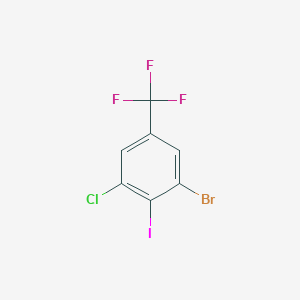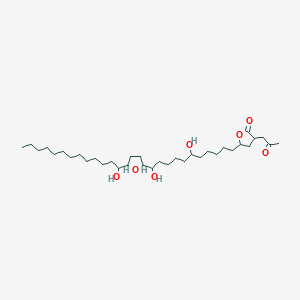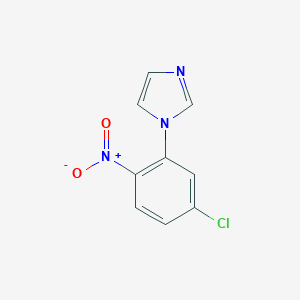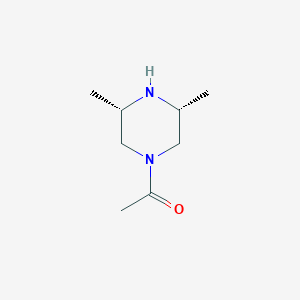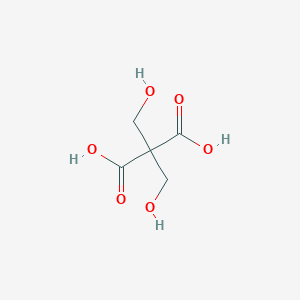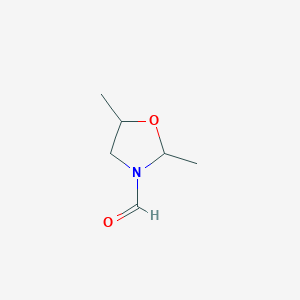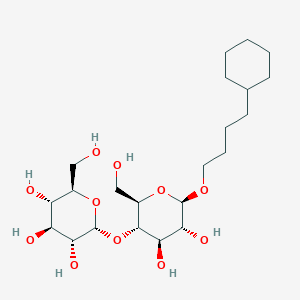
Cymal-4
Vue d'ensemble
Description
Cymal-4, also known as 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside, is a compound with the molecular formula C22H40O11 . It has a molecular weight of 480.5 g/mol .
Molecular Structure Analysis
The IUPAC name for Cymal-4 is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Physical And Chemical Properties Analysis
Cymal-4 has a molecular weight of 480.5 g/mol . It has 7 hydrogen bond donors and 11 hydrogen bond acceptors . The XLogP3-AA value is -0.2 .
Applications De Recherche Scientifique
Membrane Protein Crystallization
Cymal-4 is one of the top detergents used for membrane protein crystallization . To study integral membrane proteins, they must be extracted from the membrane, a step typically achieved by the application of detergents . Cymal-4 is used for the structural analysis of these proteins .
Protein Solubilization
Cymal-4 is a detergent used for membrane protein solubilization . It is used in research to extract proteins of interest from the membrane .
Protein Stabilization
After extraction, the protein requires a special environment mimicking the membrane to keep it stable . Cymal-4 provides this environment, helping to stabilize the protein for further study .
Structural Biology Studies
Cymal-4 is widely used in structural biology studies . It helps in the study of the structure and function of biological macromolecules such as proteins and nucleic acids .
Protein Purification
Cymal-4 is used in protein purification processes . It helps in isolating proteins from complex mixtures, maintaining their structure and function .
Spectroscopy
Cymal-4 can be employed in various experimental techniques, including spectroscopy . It helps in studying the interaction of matter with electromagnetic radiation .
Functional Analysis
Cymal-4 is used in the functional analysis of proteins . It helps in understanding the biological function of proteins in a cellular context .
Crystallization
Cymal-4 is used in the crystallization of proteins . It helps in the formation of a protein crystal, which can then be used for structural studies using techniques like X-ray crystallography .
Safety and Hazards
Mécanisme D'action
Target of Action
Cymal-4, also known as 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside, is primarily used as a detergent for membrane protein solubilization . Its primary targets are the integral membrane proteins that are essential for the transport of charged and large chemicals in and out of the cell .
Mode of Action
Cymal-4 interacts with its targets, the membrane proteins, by extracting them from the membrane . This extraction is achieved through the amphiphilic nature of Cymal-4, which has a hydrophilic headgroup and a hydrophobic tail . This allows Cymal-4 to insert itself into the lipid bilayer of the membrane, solubilize the membrane proteins, and form micelles around them .
Biochemical Pathways
The primary biochemical pathway affected by Cymal-4 is the process of membrane protein extraction and solubilization .
Pharmacokinetics
Its effectiveness in solubilizing membrane proteins can be influenced by its concentration in the solution, referred to as the critical micelle concentration (cmc) . The CMC of Cymal-4 is relatively low, which means it can form micelles and solubilize membrane proteins at low concentrations .
Result of Action
The primary result of Cymal-4’s action is the solubilization of membrane proteins . By forming micelles around these proteins, Cymal-4 effectively removes them from the membrane environment and allows them to be studied in detail . This is particularly useful for the structural analysis of membrane proteins, which can be challenging to study in their native environment .
Action Environment
The action of Cymal-4 can be influenced by various environmental factors. For instance, the temperature of the solution can affect the CMC of Cymal-4 and thus its ability to form micelles . Additionally, the presence of other substances in the solution, such as salts or other detergents, can also impact the effectiveness of Cymal-4 .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O11/c23-10-13-15(25)16(26)18(28)22(31-13)33-20-14(11-24)32-21(19(29)17(20)27)30-9-5-4-8-12-6-2-1-3-7-12/h12-29H,1-11H2/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNQXDHDSXBSFV-WXFJLFHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470113 | |
| Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181135-57-9 | |
| Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of CYMAL-4 in membrane protein research, and how does its structure impact its function?
A1: CYMAL-4, or 4-cyclohexyl-1-butyl-β-D-maltoside, is a non-ionic detergent commonly used to solubilize and purify membrane proteins. [, ] It acts as a surfactant, effectively extracting membrane proteins from their native lipid environment while maintaining their structural and functional integrity. [] The structure of CYMAL-4 features a hydrophilic maltoside head group that interacts with water molecules and a hydrophobic cyclohexyl-butyl tail that associates with the hydrophobic regions of membrane proteins. [, ] This amphiphilic nature allows CYMAL-4 to form micelles around membrane proteins, effectively replacing the lipid bilayer and keeping them soluble in aqueous solutions.
Q2: How do researchers optimize the use of CYMAL-4 for membrane protein studies?
A2: Researchers often need to optimize the concentration of CYMAL-4 to achieve maximum enantioseparation during membrane protein analysis. [] For example, studies have shown that increasing the length of the hydrophobic tail in related CYMAL surfactants (like CYMAL-5 and CYMAL-6) shifts the optimal concentration for enantioresolution to lower values. [] This suggests that the balance between hydrophilic and hydrophobic interactions is crucial for efficient separation. Moreover, researchers have explored using mixtures of different CYMAL surfactants to broaden the optimal concentration range for enantioseparation. [] For instance, combining CYMAL-6 with CYMAL-1 or CYMAL-2 has proven effective in extending the concentration range for achieving maximum enantioresolution. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



